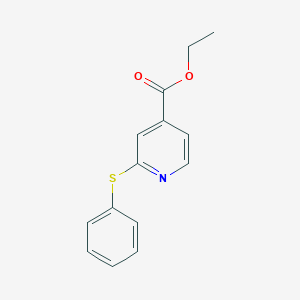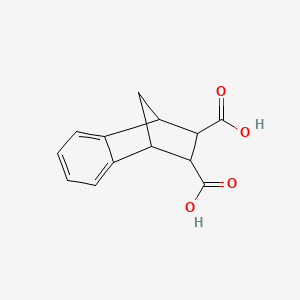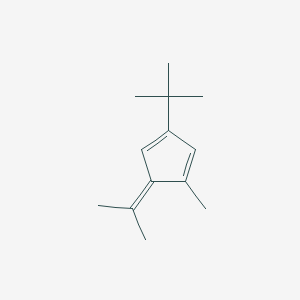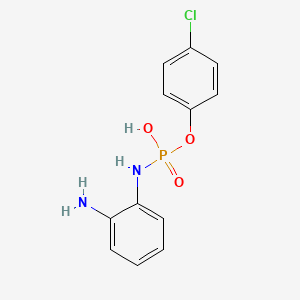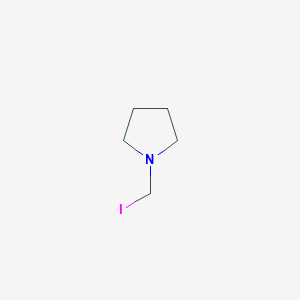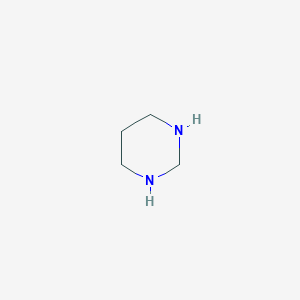
Hexahydropyrimidine
Vue d'ensemble
Description
Hexahydropyrimidine is a nitrogen-containing heterocyclic compound characterized by a six-membered ring structure with two nitrogen atoms. This compound is notable for its presence in various natural products and its significant bioactivity, making it a valuable target in synthetic organic chemistry . This compound derivatives are known for their pharmacological properties, including anti-inflammatory, anticancer, and antibacterial activities .
Méthodes De Préparation
Hexahydropyrimidine can be synthesized through several methods, with the most common being the condensation of aldehydes or ketones with 1,3-diaminopropanes . Other methods include:
Biginelli Reaction: This involves the reaction of substituted propane-1,3-diamines with aldehydes and ketones.
Mannich Condensation: This method uses aldehydes and primary amines.
Multicomponent Reactions: These reactions involve the use of aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea in the presence of various catalysts.
Industrial production methods often employ catalytic cycloaddition pathways from alkenes, which offer a more efficient and environmentally friendly approach .
Analyse Des Réactions Chimiques
Hexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.
Substitution: Common reagents for substitution reactions include benzoyl chloride and other acylating agents.
Major products formed from these reactions include amino bases, Schiff bases, and amide compounds .
Applications De Recherche Scientifique
Hexahydropyrimidine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as ligands in coordination chemistry and as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and as probes for biological pathways.
Industry: Utilized in the production of polymer stabilizers and as protective groups in selective acylation.
Mécanisme D'action
The mechanism of action of hexahydropyrimidine involves its interaction with various molecular targets and pathways. For example, in the Fe(III)-catalyzed synthesis, this compound is formed through a series of reactions including condensation, iminium homologation, and intramolecular aza-Prins reactions . These reactions are facilitated by the activation of bis(tosylamido)methane by Fe(OTf)3, leading to the formation of tosylformaldimine and its Fe(OTf)3-adduct .
Comparaison Avec Des Composés Similaires
Hexahydropyrimidine is unique due to its six-membered ring structure with two nitrogen atoms, which imparts significant bioactivity. Similar compounds include:
Dihydropyridines: These compounds are known for their use as calcium channel blockers in medicine.
Fluoroalkyl- and Fluoroaryl-Substituted Hexahydropyrimidines: These derivatives exhibit enhanced biological activities due to the presence of fluorine atoms.
Spiro-Hexahydropyrimidines: These compounds are synthesized using multicomponent reactions and have applications in medicinal chemistry.
This compound stands out due to its versatility in synthetic applications and its broad spectrum of biological activities.
Propriétés
IUPAC Name |
1,3-diazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-5-4-6-3-1/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYBVKMIZODYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364056 | |
| Record name | 1,3-Diazacyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505-21-5 | |
| Record name | 1,3-Diazacyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline](/img/structure/B1620926.png)
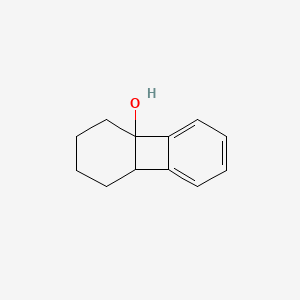
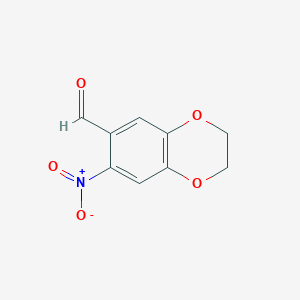
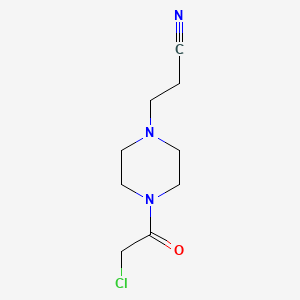
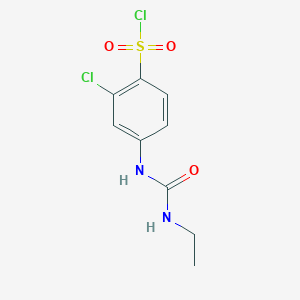
![1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride](/img/structure/B1620939.png)
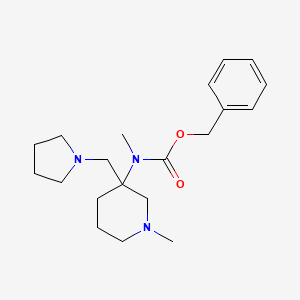
![2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1620942.png)
![6H,12H-Benzotriazolo[2,1-a]benzotriazole](/img/structure/B1620943.png)
